molecular formula C13H17N3 B11887885 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine CAS No. 887592-86-1

4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine

Cat. No.: B11887885
CAS No.: 887592-86-1
M. Wt: 215.29 g/mol
InChI Key: FYWQXZKODACSPD-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4-chloromethylnaphthalene.

    Reagent: Hydrazine hydrate.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.

Scientific Research Applications

4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.

    4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.

Uniqueness

4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

887592-86-1

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3

InChI Key

FYWQXZKODACSPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)CNN

Origin of Product

United States

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